molecular formula C9H11IO2 B8319160 4-Iodo-2-methoxymethoxy-1-methyl-benzene

4-Iodo-2-methoxymethoxy-1-methyl-benzene

Cat. No.: B8319160
M. Wt: 278.09 g/mol
InChI Key: MZLJLRVDRKKRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methoxymethoxy-1-methyl-benzene is a useful research compound. Its molecular formula is C9H11IO2 and its molecular weight is 278.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-2-(methoxymethoxy)-1-methylbenzene

InChI

InChI=1S/C9H11IO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

MZLJLRVDRKKRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (8.3 mL, 47.4 mmol) (Aldrich) was added to a suspension of 5-iodo-2-methyl-phenol (10.1 g, 43.1 mmol) (from Example 17 supra) in dichloromethane (40 mL) with cooling in an ice-water bath. Chloromethyl-methyl ether (6.5 mL, 86.1 mmol) (Aldrich) was added dropwise and the mixture stirred at room temperature for 5 hours. The mixture was then diluted with ether (200 mL) and washed with water (200 mL), followed by 0.1 N HCl (2×200 mL) and brine (200 mL). Aqueous layers were back washed with ether (200 mL). Organic solutions were combined, dried (MgSO4), filtered and concentrated. Residue was filtered through silica gel (Biotage 40 L) eluting with dichloromethane-hexenaes (1:4 V/v). Fractions were combined and concentrated to give 4-iodo-2-methoxymethoxy-1-methyl-benzene as colorless oil. (Yield 9.05 g, 75.6%).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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